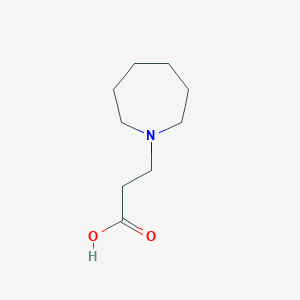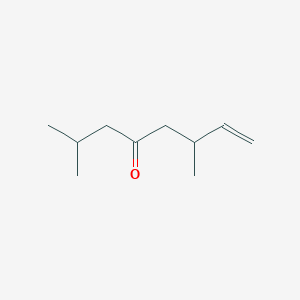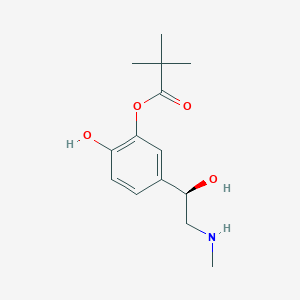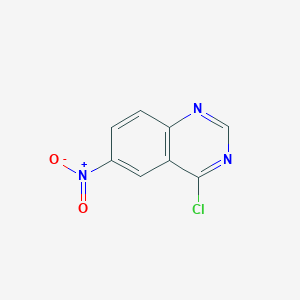
4-氯-6-硝基喹唑啉
概述
描述
4-Chloro-6-nitroquinazoline is a chemical compound with the molecular formula C8H4ClN3O2 . It has a molecular weight of 209.59 g/mol . It is a pale yellow solid and is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-nitroquinazoline consists of 14 heavy atoms . The InChI code for the compound is 1S/C8H4ClN3O2/c9-8-6-3-5 (12 (13)14)1-2-7 (6)10-4-11-8/h1-4H . The compound has a topological polar surface area of 71.6 Ų .Physical And Chemical Properties Analysis
4-Chloro-6-nitroquinazoline is a pale yellow solid with a molecular weight of 209.59 g/mol . It has a topological polar surface area of 71.6 Ų and an XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has no hydrogen bond donors and four hydrogen bond acceptors .科学研究应用
Synthesis of Afatinib
“4-Chloro-6-nitroquinazoline” is an important intermediate in the synthesis of Afatinib . Afatinib is a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) in the form of a dimaleate salt which is indicated for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) .
Synthesis of Other 4-Anilinoquinazolines
Apart from Afatinib, “4-Chloro-6-nitroquinazoline” is also used in the synthesis of other 4-anilinoquinazolines such as gefitinib, erlotinib, lapatinib, vandetanib, icotinib, and dacomitinib . These compounds are approved as tyrosine kinase inhibitors (TKI) for the treatment of different cancers in targeted therapies .
Spectral Characterization
The compound “4-Chloro-6-nitroquinazoline” has been fully characterized by melting point, mass-spectrometry, FT-IR, 1H-NMR and 13C-NMR spectroscopies . This provides valuable data for researchers working with this compound.
Anticancer Properties
Quinazoline derivatives, including “4-Chloro-6-nitroquinazoline”, have shown huge therapeutic potential, including anticancer properties . They are present in a diverse range of biologically active compounds .
Antimicrobial Properties
Quinazoline derivatives also exhibit antimicrobial properties . This makes “4-Chloro-6-nitroquinazoline” a potential candidate for the development of new antimicrobial agents.
Antiviral Properties
In addition to their anticancer and antimicrobial properties, quinazoline derivatives have also shown antiviral properties . This suggests that “4-Chloro-6-nitroquinazoline” could be used in the development of antiviral drugs.
作用机制
Target of Action
4-Chloro-6-nitroquinazoline is an intermediate in the preparation of anticancer agents and enzyme inhibitors . It is primarily targeted towards tyrosine kinase inhibitors (TKIs) . TKIs are a type of enzyme inhibitor that specifically block the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibition of these enzymes ultimately leads to the control of cell division and cell death .
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by binding to them and inhibiting their activity . This results in the disruption of signal transduction cascades, which are crucial for various cellular processes, including cell division and cell death . By inhibiting these processes, 4-Chloro-6-nitroquinazoline can effectively control the growth and proliferation of cancer cells .
Biochemical Pathways
4-Chloro-6-nitroquinazoline affects the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and represents a promising target for developing new herbicides . The compound inhibits the enzyme shikimate dehydrogenase (SDH), a key enzyme of the shikimate pathway that catalyzes the conversion of 3-dehydroshikimate to shikimate .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of anticancer agents and enzyme inhibitors . Therefore, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific agents it is used to synthesize .
Result of Action
The molecular and cellular effects of 4-Chloro-6-nitroquinazoline’s action are primarily seen in its ability to inhibit the growth and proliferation of cancer cells . By inhibiting tyrosine kinases, the compound disrupts crucial cellular processes, leading to controlled cell division and cell death . This makes it a valuable tool in the development of anticancer agents .
安全和危害
未来方向
While specific future directions for 4-Chloro-6-nitroquinazoline aren’t available, it’s worth noting that quinazoline derivatives have been used to build asymmetrical ether derivatives as inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor-receptor . This suggests potential future applications in the development of new therapeutic agents.
属性
IUPAC Name |
4-chloro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSFEDULGODDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463364 | |
| Record name | 4-Chloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-nitroquinazoline | |
CAS RN |
19815-16-8 | |
| Record name | 4-Chloro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


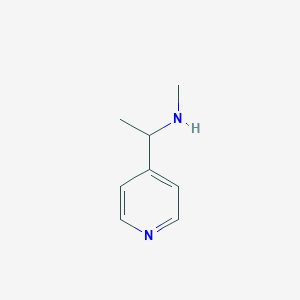
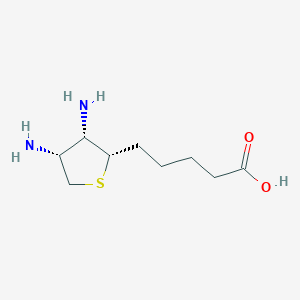
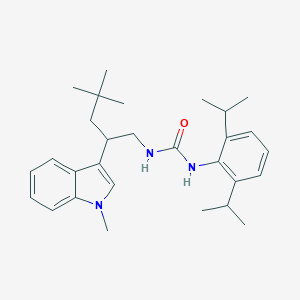
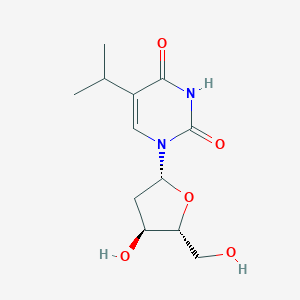
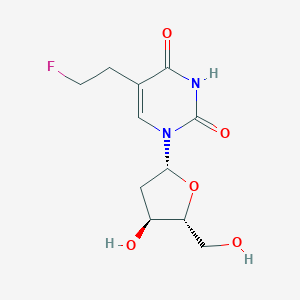

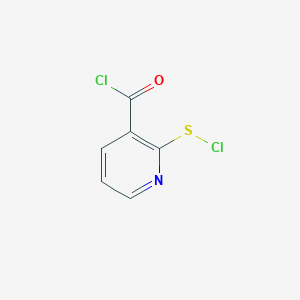
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)

